6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
Description
6-Chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic heterocyclic compound featuring a 4H-1,4-benzothiazine core modified with a sulfone group (1,1-dioxide), a chloro substituent at position 6, and a 2,5-diethoxyphenyl group at position 2. This compound belongs to a class of molecules investigated for their ability to modulate ATP-sensitive potassium (K(ATP)) channels, which are critical in regulating insulin secretion and vascular tone .
Properties
IUPAC Name |
6-chloro-4-(2,5-diethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-3-25-14-6-7-18(26-4-2)16(10-14)22-12-15(11-21)27(23,24)19-8-5-13(20)9-17(19)22/h5-10,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTBRCAUQPVTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of an appropriate o-aminothiophenol derivative with a suitable carbonyl compound.
Introduction of the Chloro Substituent: Chlorination of the benzothiazine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Diethoxyphenyl Group: The diethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, using a diethoxyphenyl halide and a suitable base.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with a cyanating agent such as sodium cyanide or potassium cyanide.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions, using nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include the treatment of diseases such as cancer, inflammation, or infections.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide would depend on its specific biological activity. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, if the compound exhibits anticancer activity, it might inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Benzothiadiazine 1,1-Dioxides
Benzothiadiazine dioxides, such as diazoxide (7-chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide), share a bicyclic sulfone scaffold but differ in heteroatom positioning. Key comparisons include:
| Property | 6-Chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide | Diazoxide (1,2,4-Benzothiadiazine derivative) |
|---|---|---|
| Core Structure | 4H-1,4-Benzothiazine | 4H-1,2,4-Benzothiadiazine |
| Key Substituents | Cl (C6), 2,5-diethoxyphenyl (C4), CN (C2) | Cl (C7), methyl (C3) |
| Biological Activity | K(ATP) channel activation (pancreatic β-cells) | K(ATP) channel activation (higher potency) |
| Potency | Moderate (e.g., inhibits insulin release in vitro) | High (clinical use for hyperinsulinemia) |
Mechanistic Insight: The 1,4-benzothiazine derivatives exhibit reduced potency compared to 1,2,4-benzothiadiazines (e.g., diazoxide) due to altered heteroatom positioning, which affects binding to the SUR1 subunit of K(ATP) channels. For example, compound 3f (7-chloro-3-isopropylamino-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide) activates Kir6.2/SUR1 channels but with ~50% lower efficacy than diazoxide .
Bioisosteric Analogues: Benzoxazinones
Benzoxazinones, such as flumioxazin (4H-1,4-benzoxazin-3-one derivative), replace sulfur with oxygen in the bicyclic system. These compounds are primarily herbicidal but highlight the impact of heteroatom substitution:
| Property | This compound | Flumioxazin (Benzoxazinone) |
|---|---|---|
| Core Structure | 4H-1,4-Benzothiazine (S-containing) | 4H-1,4-Benzoxazin-3-one (O-containing) |
| Key Applications | K(ATP) channel modulation (therapeutic potential) | Herbicide (protoporphyrinogen oxidase inhibition) |
| Electronic Effects | Sulfone group enhances electrophilicity | Ketone group influences redox stability |
Functional Divergence: The sulfur atom in benzothiazines increases metabolic stability compared to benzoxazinones, which are prone to oxidation. However, benzoxazinones exhibit broader agrochemical utility, while benzothiazines are niche in pharmacology .
Thienothiadiazine Dioxides
Thienothiadiazine dioxides, such as 6-chloro-4-(2,2-difluoroethyl)-2,3-dimethyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide, replace the benzene ring with a thiophene moiety. This substitution alters solubility and target selectivity:
| Property | This compound | Thienothiadiazine Dioxide Example |
|---|---|---|
| Aromatic System | Benzene ring (planar, lipophilic) | Thiophene ring (polarizable, π-deficient) |
| Solubility | Moderate (due to ethoxy groups) | Higher (thiophene enhances polarity) |
| Biological Target | Kir6.2/SUR1 channels (pancreatic β-cells) | Kir6.2/SUR1 with tissue selectivity |
SAR Note: Thiophene incorporation in thienothiadiazines improves tissue-specific K(ATP) activation but reduces metabolic half-life compared to benzothiazines .
Ring-Opened Analogues
Opening the thiadiazine ring, as in (2-cyanomethylsulfonyl-4-fluorophenyl) carbamic acid isopropyl ester (4c), drastically reduces potency. For example, compound 4c exhibits <10% of the K(ATP) activation efficacy of diazoxide, underscoring the necessity of the intact bicyclic sulfone structure for channel interaction .
Biological Activity
6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (commonly referred to as CBDT) is a synthetic compound belonging to the benzothiazine family. This class of compounds has garnered interest due to their potential therapeutic applications, including antitumor, anti-inflammatory, and antidiabetic properties. The unique structural features of CBDT, particularly the presence of a chlorine atom and ethoxy groups, may influence its biological activity.
Chemical Structure and Properties
The molecular formula of CBDT is with a molecular weight of approximately 368.88 g/mol. Its structure comprises a benzothiazine core, which is characterized by a bicyclic system that includes both a benzene and a thiazine ring.
Biological Activity Overview
Research indicates that compounds similar to CBDT exhibit various biological activities:
- Antitumor Activity : Several studies have reported that benzothiazine derivatives can inhibit tumor cell proliferation. For instance, derivatives containing the benzothiazine core have shown promise in targeting specific cancer pathways.
- Antidiabetic Properties : Preliminary findings suggest that CBDT may possess the ability to regulate blood sugar levels, similar to other compounds in its class that have been studied for their effects on potassium channels.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis.
The biological activity of CBDT is likely mediated through its interaction with various molecular targets:
- Enzyme Inhibition : CBDT may act as an inhibitor of enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : The compound could modulate receptor activity that influences cell signaling pathways critical for tumor growth and inflammation.
Comparative Analysis with Related Compounds
To better understand the potential of CBDT, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-chloro-3-methyl-4H-benzothiazine-2-carbonitrile 1,1-dioxide | Structure | Exhibits stronger K(ATP) channel activation. |
| 3-methyl-7-chlorobenzo-4H-benzothiazine 1,1-dioxide | Structure | Known for its antihypertensive effects. |
| Diazoxide | Structure | A well-known K(ATP) channel opener used clinically. |
This table highlights how structural variations can lead to different biological activities and therapeutic potentials.
Case Studies and Research Findings
A few notable studies have investigated the biological activities of compounds related to CBDT:
- Antitumor Studies : Research has demonstrated that certain benzothiazine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Diabetes Research : In vivo studies on related compounds have shown reductions in blood glucose levels in diabetic models, suggesting a potential application for CBDT in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
